3-Fluoropyridine-2,6-diamine
Overview
Description
3-Fluoropyridine-2,6-diamine is a chemical compound with the CAS Number: 960138-28-7. It has a molecular weight of 127.12 and its IUPAC name is 3-fluoro-2,6-pyridinediamine .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as this compound, is a complex process. One method involves the fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C . Another method involves the reaction of 3-Bromo-2-nitropyridine with Bu4N+F− in DMF at 20 °C .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C5H6FN3 .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and varied. For instance, the reaction of 5-chloro-2,3,6-trifluoropyridine with vinylstannane and monothioacetic acids results in the formation of 5,6-difluoro-2,3-dihydrothieno[2,3-b]pyridine, which is used as a precursor for the synthesis of anticancer drugs .Scientific Research Applications
Fluoropyridines in Medical Imaging
- Positron Emission Tomography (PET) Imaging : Fluorine-18 labeled fluoropyridines, including derivatives of 3-fluoropyridine, are increasingly used in PET imaging. They face challenges in stable fluorine positioning, impacting radiotracer potential. Pyridyliodonium salts offer a solution for introducing fluorine-18 into stable positions (Carroll, Nairne, & Woodcraft, 2007).
Chemical Reactions and Properties
- Catalyst-Free Aminations : Catalyst-free reactions of fluoropyridines, like 2-fluoropyridine, with certain amines lead to N-(pyridin-2-yl) derivatives, highlighting their reactivity and utility in producing specific derivatives (Abel et al., 2015).
- Deprotonation Using Lithium Magnesates : 3-Fluoropyridine can be deprotonated with lithium magnesates, enabling further chemical reactions like palladium-catalyzed cross-coupling (Awad et al., 2004).
Molecular Studies and Spectroscopy
- Rotational Spectra and Molecular Structures : Studies on the rotational spectra of fluoropyridines, including 3-fluoropyridine, provide insights into their molecular structures and electronic properties (van Dijk, Sun, & van Wijngaarden, 2012).
- Non-Covalent Interactions and Electronic Effects : Investigations into fluoropyridines, including 3-fluoropyridine, shed light on their conformational surfaces, tautomeric equilibria, and how electronic effects influence these properties (Calabrese, 2015).
Molecular Electric Properties
- Nonlocal Susceptibilities and Electric Quadrupole Moments : The study of 3-Fluoropyridine’s rotational Zeeman effect spectra reveals detailed information about its molecular electric properties (Hübner, Stolze, & Sutter, 1981).
Synthesis and Chemical Behavior
- New Synthesis Methods : Advances in synthesizing lower fluorinated pyridines, including derivatives of 3-fluoropyridine, demonstrate novel methods and higher yields in specific conditions (Boudakian, 1981).
- Halopyridines in Ultraviolet Photoelectron Spectroscopy : The investigation of 3-fluoropyridine in ultraviolet photoelectron spectroscopy provides insights into its electronic structure and interaction models (Xue, Hughes, & Nagy-Felsobuki, 1996).
Safety and Hazards
3-Fluoropyridine-2,6-diamine is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray, using it only outdoors or in a well-ventilated area, keeping it away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
Fluoropyridines, in general, have been noted for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of various biologically active compounds .
Mode of Action
It’s known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring .
Biochemical Pathways
Fluoropyridines are often used in the synthesis of various biologically active compounds, suggesting they may influence a variety of biochemical pathways .
Result of Action
Fluoropyridines are often used in the synthesis of various biologically active compounds, suggesting they may have diverse molecular and cellular effects .
Action Environment
The synthesis of fluoropyridines often involves specific environmental conditions, such as temperature .
Properties
IUPAC Name |
3-fluoropyridine-2,6-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FN3/c6-3-1-2-4(7)9-5(3)8/h1-2H,(H4,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBULQJBQFLESAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1F)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30698196 | |
Record name | 3-Fluoropyridine-2,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30698196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
960138-28-7 | |
Record name | 3-Fluoropyridine-2,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30698196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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